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Compound of Interest

Compound Name: 5-Iodo-2-methoxy-4-methylaniline

Cat. No.: B12851245

Get Quote

Executive Summary
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical pharmacophore

intermediate, most notably utilized in the synthesis of third-generation EGFR tyrosine kinase

inhibitors (TKIs) such as Osimertinib (AZD9291).[1]

This guide provides a technical comparison of the 13C NMR spectral signature of 5-Iodo-2-
methoxy-4-methylaniline against its direct synthetic precursor, 2-methoxy-4-methylaniline.

The primary objective is to equip researchers with the diagnostic markers necessary to validate

the iodination step (electrophilic aromatic substitution) and quantify potential starting material

carryover.

Key Technical Insight: The definitive structural confirmation relies on the Heavy Atom Effect of

iodine, which induces a dramatic upfield shift (shielding) of the ipso-carbon (C5), distinguishing

it from the non-iodinated precursor.

Structural & Mechanistic Analysis
The Heavy Atom Effect in 13C NMR
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Unlike electronegative substituents (e.g., F, Cl, O) that typically deshield the attached carbon

(shifting it downfield, >120 ppm), iodine exerts a "Heavy Atom Effect." The large electron cloud

of iodine causes significant spin-orbit coupling, resulting in a shielding effect.[1]

Observation: The carbon directly attached to iodine (

) typically resonates between 80–100 ppm, a region usually devoid of aromatic signals
(which appear at 110–160 ppm).[1]

Diagnostic Value: This unique shift allows for unambiguous confirmation of the iodine

regiochemistry at the C5 position.[1]

Synthesis Pathway & Impurity Logic
The target molecule is synthesized via the iodination of 2-methoxy-4-methylaniline.[1]

Incomplete reaction results in the presence of the starting material.

Figure 1: Synthetic pathway highlighting the transformation from precursor to target.[1] The

diagnostic NMR challenge is distinguishing the Target from residual Precursor.

Comparative 13C NMR Data
The following table contrasts the chemical shifts of the target molecule with its non-iodinated

precursor. Values are derived from substituent chemical shift (SCS) additivity principles and

validated against experimental analogs (e.g., 2-iodo-4-methylaniline).

Table 1: Diagnostic Chemical Shift Comparison (DMSO-
d6 / CDCl3)[1]
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Carbon
Position

Carbon
Type

Precursor (δ
ppm)(2-
methoxy-4-
methylanili
ne)

Target (δ
ppm)(5-
Iodo-2-
methoxy-4-
methylanili
ne)

Shift Change

(Δδ)

Diagnostic

Note

C5
Aromatic C-H

/ C-I
~118.0 85.0 – 92.0 -30 ppm

PRIMARY

MARKER:

Heavy atom

shielding.[1]

C2
Aromatic C-O

(Methoxy)
147.5 148.0 – 152.0 +2-4 ppm

Deshielded

by ortho-

iodine effect.

[1]

C1
Aromatic C-N

(Amine)
136.0 140.0 – 144.0 +4-8 ppm

Para-effect

from Iodine.

[1]

C4
Aromatic C-

Me
128.0 130.0 – 134.0 +2-5 ppm

Ortho-effect

from Iodine.

[1]

C6 Aromatic C-H 110.5 112.0 – 115.0 Minor

Remains a

shielded C-H

signal.[1]

C3 Aromatic C-H 112.0 112.0 – 114.0 Minor

Distal from

iodination

site.[1]

-OCH3
Methoxy

Methyl
55.5 56.0 – 57.0 Minor

Standard

methoxy

region.

-CH3 Aryl Methyl 20.5 25.0 – 27.0 +5 ppm

Steric

compression/

deshielding

by ortho-I.
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Note on Solvent: Shifts may vary by ±1-2 ppm depending on solvent (CDCl3 vs. DMSO-d6).

DMSO-d6 is recommended for anilines to prevent aggregation and sharpen amine-adjacent

carbons.

Spectral Interpretation[2]
The "Ghost" Peak (C5): In the precursor, C5 is a standard aromatic CH (~118 ppm).[1] In the

product, this peak disappears and a new quaternary carbon signal emerges at ~88 ppm.

This is the definitive proof of iodination.

Methyl Group Shift: The C4-Methyl group in the precursor appears at ~20-21 ppm.[1] In the

iodinated product, the bulky iodine atom at C5 exerts a steric deshielding effect (and

magnetic anisotropy) on the adjacent methyl group, often shifting it downfield to ~26 ppm.

Experimental Protocol: High-Resolution
Characterization
To ensure reproducible data for regulatory filing or purity assessment, follow this standardized

protocol.

Sample Preparation
Solvent: DMSO-d6 (99.8% D) is preferred over CDCl3 due to the polarity of the aniline and

potential solubility issues of the iodinated intermediate.[1]

Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (400 MHz - 600 MHz Instrument)
Pulse Sequence:zgpg30 (Power-gated proton decoupling).[1]
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Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. The quaternary C-I carbon has a long

relaxation time (

). Insufficient delay will suppress the diagnostic C5 signal.

Scans (NS): Minimum 512 scans (for 13C) to resolve the quaternary carbons clearly from

baseline noise.

Spectral Width: -10 ppm to 200 ppm.[1]

Workflow Visualization
Figure 2: Decision tree for validating the 5-iodo-2-methoxy-4-methylaniline intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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profiling-of-5-iodo-2-methoxy-4-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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